molecular formula C19H18ClN3O2S B11559927 1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(3,4-dimethylphenyl)carbamimidothioate

1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(3,4-dimethylphenyl)carbamimidothioate

Cat. No.: B11559927
M. Wt: 387.9 g/mol
InChI Key: MZWJWQZAXGVCMD-UHFFFAOYSA-N
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Description

(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrrolidinyl moiety, and a dimethylphenyl methanimidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3-chlorophenyl-2,5-dioxopyrrolidinyl intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves the condensation of this intermediate with 3,4-dimethylphenyl methanimidamide under specific reaction conditions, such as controlled temperature and pH, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Amines, thiols; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of (E)-1-{[1-(3-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N’-(3,4-DIMETHYLPHENYL)METHANIMIDAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(3,4-dimethylphenyl)carbamimidothioate

InChI

InChI=1S/C19H18ClN3O2S/c1-11-6-7-14(8-12(11)2)22-19(21)26-16-10-17(24)23(18(16)25)15-5-3-4-13(20)9-15/h3-9,16H,10H2,1-2H3,(H2,21,22)

InChI Key

MZWJWQZAXGVCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)SC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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